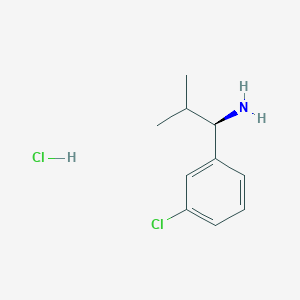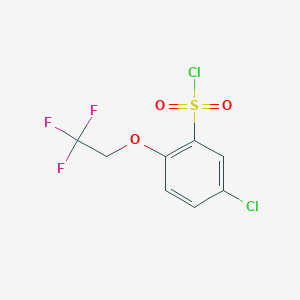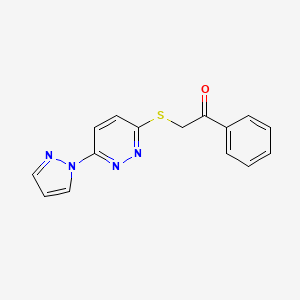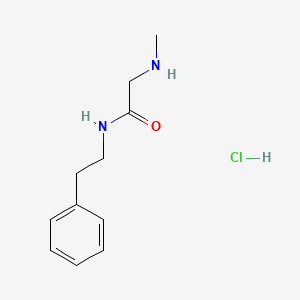![molecular formula C19H14ClFN2O2S B2920892 3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime CAS No. 339279-42-4](/img/structure/B2920892.png)
3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a Cu(I)-catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction yields the desired 1,2,3-triazole hybrid containing amine-ester functionality . The synthetic route ensures regioselectivity and provides access to a diverse library of compounds.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Crystal Structure Analysis
The synthesis of related compounds, such as 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative, has been described, highlighting the importance of structural analysis through spectroscopic methods and X-ray crystallography. These methods confirm the molecular structures and provide insights into the interactions that govern the crystalline state of these compounds (Banu et al., 2014).
Pharmacological Evaluations
Research has also explored the synthesis of new derivatives with potential anti-inflammatory and analgesic activities. For example, compounds derived from imidazolyl acetic acid have shown promising results in pharmacological testing, indicating the therapeutic potential of these compounds (Khalifa & Abdelbaky, 2008).
Theoretical Studies on Molecular Structure
Detailed theoretical studies, including density functional theory (DFT) and time-dependent DFT (TD-DFT), have been conducted to predict the molecular structure, spectroscopic properties, and reactivity descriptors of similar compounds. These studies provide a deep understanding of the electronic structure and potential chemical reactivity of these molecules (Wazzan et al., 2016).
Molecular Docking and Biological Activity
Some studies have focused on molecular docking to explore the interaction of these compounds with biological targets, aiming to uncover their potential as therapeutic agents. Spectroscopic identification, structural features, and molecular docking studies have been performed to assess the biological activity of these compounds against specific cancer proteins, providing a pathway for developing new anticancer agents (Shanmugapriya et al., 2022).
Advanced Oxidation Processes
Research into advanced oxidation processes based on the redox cycle of related compounds has shown potential for environmental applications, such as the degradation of aqueous organic pollutants. This highlights the versatility of these compounds beyond pharmacological uses (Bokare & Choi, 2011).
properties
IUPAC Name |
(3E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-[(2-fluorophenyl)methoxyimino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2S/c20-15-7-5-13(6-8-15)19-22-11-18(26-19)17(24)9-10-23-25-12-14-3-1-2-4-16(14)21/h1-8,10-11H,9,12H2/b23-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLXZQRPOYJVSL-AUEPDCJTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CCC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/CC(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)
![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)





![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2920832.png)